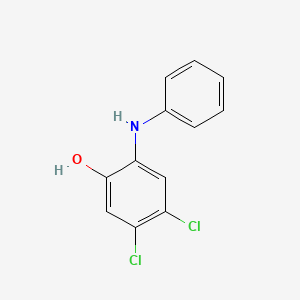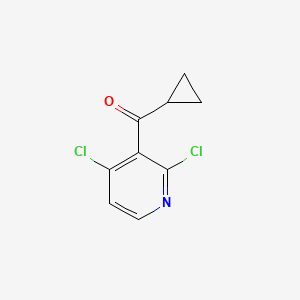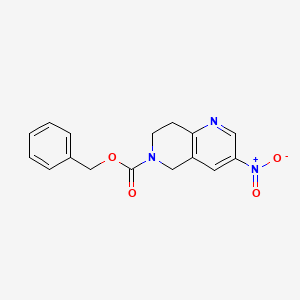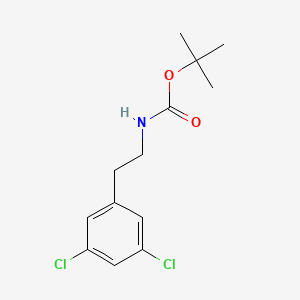
4,5-Dichloro-2-(phenylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(phenylamino)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms and a phenylamino group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(phenylamino)phenol typically involves the chlorination of 2-phenoxyanisole followed by demethylation. The process can be summarized as follows:
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichloro-2-(phenylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(phenylamino)phenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-(phenylamino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atoms and phenylamino group can participate in various chemical interactions, leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
- 4,5-Dichloro-2-(4-chlorophenoxy)phenol
- 4,5-Dichloro-2-(4-chlorophenoxy)anisole
- 2,4-Dichlorophenol
Comparison: 4,5-Dichloro-2-(phenylamino)phenol is unique due to the presence of both chlorine atoms and a phenylamino group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H9Cl2NO |
|---|---|
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
2-anilino-4,5-dichlorophenol |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-6-11(12(16)7-10(9)14)15-8-4-2-1-3-5-8/h1-7,15-16H |
Clave InChI |
QZPCZTCHPZAMGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC(=C(C=C2O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (4,5-dichloro-9H-pyrimido[4,5-B]indol-2-YL)carbamate](/img/structure/B13093974.png)
![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine](/img/structure/B13093994.png)
![Pyrrolo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13094001.png)



![Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B13094034.png)
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide](/img/structure/B13094035.png)
![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)
![8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13094044.png)
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride](/img/structure/B13094057.png)

![Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate](/img/structure/B13094062.png)
![[1,3]Dioxolo[4,5-g]cinnoline](/img/structure/B13094067.png)
